molecular formula C17H16N2S B1517366 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105188-70-2

1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1517366
CAS No.: 1105188-70-2
M. Wt: 280.4 g/mol
InChI Key: ZUQQPRRDRCWTJY-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a 4-methylphenyl group, and an imidazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of benzylamine with 4-methylbenzaldehyde to form an intermediate imidazole derivative, which is then further modified to introduce the thiol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the imidazole ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives

  • Reduction: Reduced imidazole derivatives

  • Substitution: Alkylated imidazole derivatives

Scientific Research Applications

1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug design.

  • Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the imidazole ring can coordinate with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to its specific structural features. Similar compounds include:

  • 1-Benzyl-3-bromo-5-hydroxy-4-(4-methylphenyl)sulfanyl-1,5-dihydro-2-N-pyrrole-2-one: This compound shares the benzyl and 4-methylphenyl groups but has a different heterocyclic ring structure.

  • 1-Benzyl-3-bromo-5-hydroxy-4-(4-methylphenyl)sulfanyl-1,5-dihydro-2-N-pyrrole-2-one: This compound has a similar structure but with a different substituent on the imidazole ring.

Properties

IUPAC Name

3-benzyl-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-7-9-15(10-8-13)16-11-18-17(20)19(16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQQPRRDRCWTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

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